molecular formula C24H30N2O5 B504301 N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide

N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide

Cat. No.: B504301
M. Wt: 426.5g/mol
InChI Key: YGKVQFIHURHCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a benzodioxin moiety, and an acetamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction might yield fully saturated compounds.

Scientific Research Applications

N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide is unique due to its combination of a cyclohexyl group, benzodioxin moiety, and acetamide group

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5g/mol

IUPAC Name

N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C24H30N2O5/c1-28-22-13-17(15-25-19-8-10-21-23(14-19)30-12-11-29-21)7-9-20(22)31-16-24(27)26-18-5-3-2-4-6-18/h7-10,13-14,18,25H,2-6,11-12,15-16H2,1H3,(H,26,27)

InChI Key

YGKVQFIHURHCER-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)OCC(=O)NC4CCCCC4

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)OCC(=O)NC4CCCCC4

Origin of Product

United States

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